molecular formula C14H22N2 B8512520 1-[3-(m-Methylphenyl)propyl]piperazine CAS No. 58030-28-7

1-[3-(m-Methylphenyl)propyl]piperazine

Cat. No.: B8512520
CAS No.: 58030-28-7
M. Wt: 218.34 g/mol
InChI Key: WHMWQXBBXOTITF-UHFFFAOYSA-N
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Description

1-[3-(m-Methylphenyl)propyl]piperazine is a piperazine derivative characterized by a propyl linker substituted with a meta-methylphenyl group at the 1-position of the piperazine ring. Its molecular formula is C₁₄H₂₂N₂, with a molecular weight of 218.34 g/mol.

Properties

CAS No.

58030-28-7

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

1-[3-(3-methylphenyl)propyl]piperazine

InChI

InChI=1S/C14H22N2/c1-13-4-2-5-14(12-13)6-3-9-16-10-7-15-8-11-16/h2,4-5,12,15H,3,6-11H2,1H3

InChI Key

WHMWQXBBXOTITF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCCN2CCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Key Physicochemical Properties :

  • Melting Point : The dihydrochloride salt form melts at 237°C .
  • Synthetic Utility : It serves as a scaffold for introducing functional groups (e.g., furoyl moieties) to modulate receptor binding or pharmacokinetic properties .
Structural Analogues and Receptor Affinity

The following table summarizes structurally and functionally related piperazine derivatives, emphasizing differences in substituents, receptor targets, and biological activities:

Compound Structure Key Receptor Targets Biological Activity Reference
1-[3-(m-Methylphenyl)propyl]piperazine Piperazine with 3-(m-methylphenyl)propyl chain Not fully characterized Intermediate for non-opioid analgesics (e.g., furoyl derivatives)
SC211 (ChEMBL329228) 3-(4-(4-chlorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)propanamide Dopamine D4 receptor (D4R) High D4R selectivity (>100-fold over D2R); antipsychotic potential
SC212 (ChEMBL1940410) 1-(3-((4-fluorophenyl)thio)propyl)-4-(4-(trifluoromethyl)phenyl)piperazine Dopamine D2 receptor (D2R) Atypical antipsychotic activity; low Tanimoto similarity (0.19) to known D2R ligands
HRP 392 (Compound 42) 1-[3-(6-fluoro-1,2-benzisoxazol-3-yl)propyl]-4-(2-methoxyphenyl)piperazine 5-HT2A/D2 receptors Antipsychotic with reduced extrapyramidal side effects (EPS) in preclinical models
SA4503 1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine Sigma-1 receptor Sigma-1 agonist; antidepressant activity (Phase III clinical trials)
Compound 4 (Ki = 2.4 nM) 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine α1-Adrenoceptor High α1 selectivity (142-fold over α2); potent antagonism (pA2 = 8.8)
Key Comparative Findings

Structural Flexibility and Receptor Selectivity :

  • The meta-methylphenyl group in this compound contrasts with the chlorophenyl (SC211) and benzisoxazole (HRP 392) moieties in other derivatives. These substitutions critically influence receptor specificity:

  • SC211’s 4-chlorophenyl group enhances D4R affinity, while HRP 392’s benzisoxazole improves 5-HT2A/D2 binding .
  • Compound 4’s 2-methoxyphenyl moiety drives α1-adrenoceptor selectivity, suggesting aryl substituents dictate adrenergic vs. dopaminergic activity .

Therapeutic Applications :

  • Antipsychotics : SC212 and HRP 392 target D2R but differ in side-effect profiles; HRP 392’s benzisoxazole reduces EPS risk compared to haloperidol-like SC212 .
  • Antidepressants : SA4503’s sigma-1 agonism contrasts with the dopamine/serotonin modulation of piperazine derivatives, highlighting divergent mechanisms for mood disorders .

Synthetic Versatility :

  • This compound’s utility as a synthetic intermediate (e.g., furoyl derivatives) parallels SA4503’s optimized route for industrial-scale production (56% yield) .

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